molecular formula C22H23N3O2 B5500007 4-(2-phenylethyl)-1-quinoxalin-2-ylpiperidine-4-carboxylic acid

4-(2-phenylethyl)-1-quinoxalin-2-ylpiperidine-4-carboxylic acid

Cat. No. B5500007
M. Wt: 361.4 g/mol
InChI Key: JQXJBAVKOLHGQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 4-(2-Phenylethyl)-1-quinoxalin-2-ylpiperidine-4-carboxylic acid, often involves reactions of pyrone-carboxylic acids with o-phenylenediamine or similar compounds. These reactions can yield a variety of quinoxaline derivatives with different substituents, affecting their chemical and physical properties (Obydennov & Sosnovskikh, 2015). Additionally, the synthesis of related quinoxalinecarboxylic acids with substituted phenyl groups at specific positions has been reported, highlighting the versatility of synthetic approaches in modifying the quinoxaline core structure (Takano et al., 2003).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by their heterocyclic quinoxaline core, which can undergo various modifications at different positions to alter the compound's properties. Experimental and theoretical characterizations, including NMR, MS, IR, UV–vis, X-ray techniques, and computational studies, provide insights into the electronic and structural properties of these compounds (Faizi et al., 2018).

Chemical Reactions and Properties

Quinoxaline derivatives can participate in a variety of chemical reactions, including oxidative cyclization, decarboxylative acylation, and three-component reactions, to yield new compounds with potential pharmacological activities. These reactions highlight the reactivity and versatility of the quinoxaline core in synthetic chemistry (Bao et al., 2020).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Quinoxaline Derivatives

A range of 2-substituted 3-(trifluoromethyl)quinoxalines have been synthesized, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This includes derivatives with various functional groups, highlighting the chemical versatility and potential for further modification of quinoxaline compounds (Didenko et al., 2015).

Structural Characterization of Quinoxalinecarboxylic Acid Derivatives

Novel quinoxalinecarboxylic acids bearing a substituted phenyl group have shown high potency and neuroprotective efficacy, indicating their potential in therapeutic applications (Takano et al., 2003).

Biological Activities

Antagonistic Activity on AMPA Receptors

Certain synthesized quinoxalinecarboxylic acids have demonstrated AMPA receptor antagonistic activity, suggesting potential uses in neuroprotective strategies (Takano et al., 2003).

Anti-microbial and Anti-TB Evaluation

Novel quinoxaline derivatives have been assessed for their anti-microbial and anti-tuberculosis activities, showing significant promise as therapeutic agents against these infections (Saravanan et al., 2017).

Serotonin Type-3 (5-HT3) Receptor Antagonists

Quinoxalin-2-carboxamides have been designed and evaluated for their properties as 5-HT3 receptor antagonists, highlighting their potential in treating disorders associated with this receptor (Mahesh et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if it’s a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve further studies to elucidate its synthesis, properties, and potential applications. It could also be interesting to explore its interactions with various biological targets .

properties

IUPAC Name

4-(2-phenylethyl)-1-quinoxalin-2-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-21(27)22(11-10-17-6-2-1-3-7-17)12-14-25(15-13-22)20-16-23-18-8-4-5-9-19(18)24-20/h1-9,16H,10-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXJBAVKOLHGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCC2=CC=CC=C2)C(=O)O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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